2,2-Dimethoxyacetaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 2,2-dimethoxyacetaldehyde involves chemodivergent reactions with anilines, highlighting the compound's ability to undergo both C-C bond cleavage and rearrangement processes. Luxia Guo et al. (2020) demonstrated that in the presence of O2, 2,2-dimethoxyacetaldehyde reacts with aniline to form a new C-N bond through a C-C bond cleavage reaction. Conversely, in the absence of O2, a Heyns rearrangement occurs, leading to the formation of methyl phenylglycinate by generating a new C-O bond (Guo et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds to 2,2-dimethoxyacetaldehyde, such as polymerization catalysts of acetaldehyde and its derivatives, has been elucidated through X-ray crystallography. Kai et al. (1972) determined the structure of a stereospecific polymerization catalyst, revealing a dimeric molecule with a C2-2 symmetry and providing insights into the bonding and coordination around aluminum atoms (Kai et al., 1972).
Chemical Reactions and Properties
2,2-Dimethoxyacetaldehyde participates in various chemical reactions, showcasing its versatility. For instance, Arai et al. (1998) described its use in protecting carboxylic acids, illustrating its stability under basic conditions and its ability to regenerate corresponding carboxylic acids through specific treatments (Arai et al., 1998).
Physical Properties Analysis
The physical properties, such as thermal stability and glass formation abilities of derivatives of 2,2-dimethoxyacetaldehyde, have been studied, highlighting their significant thermal stability and potential for application in materials science. Bucinskas et al. (2015) investigated isomeric dimethoxycarbazoles, showing high thermal stabilities with 5% weight loss temperatures exceeding 375 °C (Bucinskas et al., 2015).
Chemical Properties Analysis
The chemical properties of 2,2-dimethoxyacetaldehyde derivatives, such as their reactivity and transformations, have been explored in various studies. Siebert et al. (2018) demonstrated a selective synthesis approach from carbon dioxide to a formaldehyde derivative, underlining the compound's role in sustainable chemistry and its potential for efficient and selective transformation processes (Siebert et al., 2018).
Scientific Research Applications
Synthesis of N-arylformamides and Methyl Phenylglycinates : Guo et al. (2020) reported that acid-catalyzed chemodivergent reactions of 2,2-dimethoxyacetaldehyde and anilines enable efficient synthesis of these compounds from biomass-derived platform molecules (Guo et al., 2020).
Bactericidal Activity : Woolfson (1977) found that Dimethoxane, a derivative of 2,2-dimethoxyacetaldehyde, exhibits broad-spectrum bactericidal activity, suggesting its potential as a preservative for pharmaceutical systems (Woolfson, 1977).
Synthesis of Polysubstituted Proline Derivatives : Mancebo‐Aracil et al. (2015) demonstrated that silver-catalyzed multicomponent 1,3-dipolar cycloaddition of 2-oxoaldehydes-derived azomethine ylides, including 2,2-dimethoxyacetaldehyde, allows for the synthesis of these derivatives with high diastereoselection (Mancebo‐Aracil et al., 2015).
Synthesis of 1-Substituted 1,2,3-Triazoles : Patterson et al. (2020) presented a simple and efficient 3-component synthesis of 1-substituted 1,2,3-triazoles using primary amine, 2,2-dimethoxyacetaldehyde, and tosylhydrazide, yielding good to excellent yields with a wide range of functional groups (Patterson et al., 2020).
Oxidation in a Jet-Stirred Reactor : Daly et al. (2001) studied the oxidation of dimethoxymethane (a related compound) in a jet-stirred reactor, leading to the formation of formaldehyde and dimethyl ether, with surface-catalyzed reactions at low temperatures (Daly et al., 2001).
Selective Oxidation of Methanol : Fu and Shen (2007) demonstrated the selective oxidation of methanol to dimethoxymethane under mild conditions using V2O5/TiO2 catalysts with enhanced surface acidity (Fu & Shen, 2007).
Use in Fuel Cells : Prakash et al. (2007) analyzed the performance of dimethoxymethane and trimethoxymethane in liquid-feed direct oxidation fuel cells, finding that while they offer logistical advantages over methanol, their overall performance is inferior under typical operating conditions (Prakash et al., 2007).
Safety And Hazards
Future Directions
Future research on 2,2-Dimethoxyacetaldehyde could explore its potential in the synthesis of indoles or carbazoles using the oxidized lignin model compound α-hydroxyacetophenone . It could also be used in the development of new synthetic pathways that do not involve the use of halogenated components or reduction methodologies that produce stoichiometric waste .
properties
IUPAC Name |
2,2-dimethoxyacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-6-4(3-5)7-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFKTAMJLKHRAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068659 | |
Record name | Acetaldehyde, dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethoxyacetaldehyde | |
CAS RN |
51673-84-8 | |
Record name | 2,2-Dimethoxyacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51673-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetaldehyde, 2,2-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051673848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetaldehyde, 2,2-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetaldehyde, dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Dimethoxyacetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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